REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[CH2:9][CH2:8][CH2:7][N:6](C(OC(C)(C)C)=O)[C:5]=2[CH:4]=[N:3]1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:1][N:2]1[C:10]2[CH2:9][CH2:8][CH2:7][NH:6][C:5]=2[CH:4]=[N:3]1
|
Name
|
|
Quantity
|
55 mg
|
Type
|
reactant
|
Smiles
|
CN1N=CC=2N(CCCC21)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
500 μL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
purified by chromatography (40 g column, 50 m silica-gel from Analogix, 0 to 5% 9:1 methanol:ammonium hydroxide in CH2Cl2, 20 min)
|
Duration
|
20 min
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC=2NCCCC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |